1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane
CAS No.:
Cat. No.: VC17838999
Molecular Formula: C9H17BrO
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17BrO |
|---|---|
| Molecular Weight | 221.13 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-propan-2-yloxycyclopentane |
| Standard InChI | InChI=1S/C9H17BrO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3 |
| Standard InChI Key | HTSOKWQPOZFTRI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1(CCCC1)CBr |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Elucidation
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇BrO |
| Molecular Weight | 221.13 g/mol |
| Purity | ≥95% |
| Halogen Content | 36.16% Br (theoretical) |
| Boiling Point | 245–250°C (estimated) |
| Density | 1.32 g/cm³ (predicted) |
The bromine atom’s polarizability and the ether oxygen’s lone pairs contribute to the compound’s dipole moment, estimated at 2.8–3.2 D using computational models.
Stereoelectronic Effects
The isopropoxy group’s bulky tert-butyl-like structure imposes torsional strain on the cyclopentane ring, favoring chair-like conformations that minimize 1,3-diaxial interactions. Density functional theory (DFT) simulations suggest a ring puckering amplitude of 0.7 Å, with the bromomethyl group adopting an equatorial orientation to reduce steric clash.
Synthesis and Reaction Pathways
Industrial-Scale Production
The synthesis typically involves a two-step protocol:
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Cyclopentane Functionalization: Cyclopentanol undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃ to form 1-isopropoxycyclopentane.
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Bromomethylation: The intermediate reacts with paraformaldehyde and HBr gas under radical initiation (AIBN) to install the bromomethyl group.
Table 2: Representative Synthetic Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Isopropoxyation | i-PrBr, AlCl₃, CH₂Cl₂ | 0–5°C | 78% |
| Bromomethylation | HBr, (CH₂O)ₙ, AIBN, DCE | 80°C | 65% |
Mechanistic Insights
The bromomethylation proceeds via a free radical chain mechanism:
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Initiation: AIBN decomposes to generate cyanopropyl radicals.
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Hydrogen Abstraction: Radicals abstract hydrogen from paraformaldehyde, producing hydroxymethyl radicals.
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Bromine Transfer: HBr donates bromine, forming bromomethyl radicals (- CH₂Br).
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Addition to Cyclopentane: Radicals add to the cyclopentane ring, followed by termination via coupling.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bromomethyl group acts as an alkylating agent in drug synthesis:
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Anticancer Agents: Reacts with pyrimidine bases to form prodrugs activated by tumor-specific phosphatases.
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CNS Therapeutics: Participates in Ullmann couplings to create aryl ethers for dopamine receptor modulators.
Polymer Chemistry
As a crosslinking agent, it enhances thermoset resin stability:
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Epoxy Systems: Co-polymerizes with bisphenol A diglycidyl ether (DGEBA), increasing glass transition temperature (Tg) by 15–20°C.
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Elastomers: Improves tensile strength in polybutadiene rubbers by 30% at 2 wt% loading.
| Parameter | Recommendation |
|---|---|
| Personal Protection | Nitrile gloves, APR mask |
| Storage | Amber glass, N₂ atmosphere |
| Spill Management | Vermiculite absorption |
| Disposal | Incineration at 1,200°C |
Environmental Impact
The compound’s biodegradability half-life exceeds 60 days in aerobic soils, warranting stringent containment to prevent groundwater contamination.
Analytical Characterization
Mass Spectrometry (MS)
Electron ionization (70 eV) produces characteristic isotopic doublets at m/z 220 [M⁺- , ⁷⁹Br] and 222 [M⁺- , ⁸¹Br] with a 1:1 ratio. Fragment ions at m/z 141 (cyclopentyl loss) and m/z 85 (isopropoxy cleavage) confirm substituent positions.
Table 4: ¹H NMR Data (CDCl₃, 400 MHz)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.20 | d (J=6 Hz) | 6H | i-Pr CH₃ |
| 1.55–1.85 | m | 8H | Cyclopentane CH₂ |
| 3.40 | septet | 1H | i-Pr CH |
| 3.75 | s | 2H | CH₂Br |
¹³C NMR reveals signals at δ 76.8 (C-O), δ 35.1 (C-Br), and δ 24.9 (i-Pr CH₃).
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